1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene
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Overview
Description
“1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1805112-84-8 . It has a molecular weight of 212.57 and is in liquid form . The compound is also known by its IUPAC name, which is the same as the given name .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H5ClF4/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a clear colorless liquid with an aromatic odor . It has a density of 1.4±0.1 g/cm³ . The boiling point is 148.4±35.0 °C at 760 mmHg . The vapor pressure is 5.4±0.3 mmHg at 25°C . The flash point is 48.7±19.4 °C .Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene is not fully understood. However, it is known to undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and free-radical reactions. The reactivity of this compound is largely due to its unique structure, which contains both electron-donating and electron-withdrawing groups. The electron-donating groups allow the molecule to act as a nucleophile, while the electron-withdrawing groups make it more susceptible to attack by electrophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. Studies in animals have shown that this compound has low acute toxicity and is not a skin or eye irritant. However, the compound has been found to be mutagenic and genotoxic in bacteria and yeast, suggesting that it may have similar effects in humans. The compound has also been found to be an endocrine disruptor in fish, although the mechanism of action is not known.
Advantages and Limitations for Lab Experiments
1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available compound, making it a convenient choice for researchers. The compound is also highly reactive, making it useful for the synthesis of other compounds. In addition, the compound is relatively non-toxic, making it safer to handle than many other organic compounds.
However, this compound also has several limitations. The compound is sensitive to light and air, making it difficult to store and handle. In addition, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Finally, the compound is mutagenic and genotoxic, so it should be handled with extreme caution.
Future Directions
There are several potential future directions for research involving 1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene. One area of research is in the development of new synthetic methods for the synthesis of this compound and other fluorinated aromatics. Another area of research is in the development of new materials based on this compound and other fluorinated aromatics. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and other fluorinated aromatics.
Synthesis Methods
1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene can be synthesized via two main methods. The first method involves the reaction of 2-fluoro-3-methylbenzene with chlorine gas in the presence of a Lewis acid catalyst, such as aluminum chloride. The second method involves the reaction of 2-fluoro-3-methylbenzene with trifluoromethanesulfonic acid in the presence of a strong base, such as sodium hydroxide. Both methods produce this compound in high yield and purity.
Scientific Research Applications
1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene has been used in a variety of scientific research applications, such as organic synthesis, drug development, and materials science. It has been used as an intermediate in the synthesis of other fluorinated aromatic compounds, such as 1-fluoro-2-chloro-3-methyl-4-trifluoromethylbenzene. It has also been used in the synthesis of bioactive compounds, such as inhibitors of the proteasome and inhibitors of the enzyme dihydrofolate reductase. In addition, this compound has been used as a building block in the synthesis of polymeric materials and as a reagent in the synthesis of organic compounds.
Safety and Hazards
properties
IUPAC Name |
1-chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMYMWZNOPIRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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